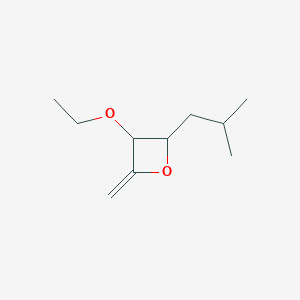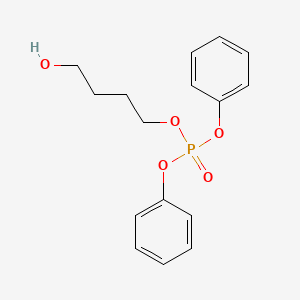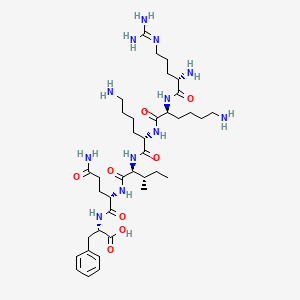
13,14-Dimethyloctacosanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-Dimethyloctacosanedioic acid is a very long-chain fatty acid with an aliphatic tail containing 30 carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dimethyloctacosanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of castor oil with nitric acid, which splits the carbon chain close to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound can involve the use of microbial fermentation processes. Certain bacteria, such as those from the genus Thermotoga, are known to produce this compound as part of their lipid metabolism .
Analyse Chemischer Reaktionen
Types of Reactions: 13,14-Dimethyloctacosanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Esterification: The carboxyl groups can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is used for reduction.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used for esterification reactions.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Esterification: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
13,14-Dimethyloctacosanedioic acid has several applications in scientific research:
Chemistry: It is used as a substrate in the study of lipid metabolism and fatty acid oxidation.
Medicine: Research is ongoing to explore its potential as a biomarker for certain metabolic disorders.
Industry: It is used in the production of polyamides, adhesives, lubricants, and polyesters.
Wirkmechanismus
The mechanism of action of 13,14-Dimethyloctacosanedioic acid involves its incorporation into lipid membranes, where it influences membrane fluidity and stability. The compound’s long aliphatic chain and branched structure allow it to span the lipid bilayer, providing structural integrity and resistance to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
13,16-Dimethyloctacosanedioic acid: Another long-chain dicarboxylic acid with similar structural properties.
15,16-Dimethyltriacontanedioic acid: A longer-chain dicarboxylic acid with additional methyl branches.
Uniqueness: 13,14-Dimethyloctacosanedioic acid is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its presence in certain bacterial species’ lipid membranes highlights its role in adapting to extreme environmental conditions .
Eigenschaften
CAS-Nummer |
189820-37-9 |
|---|---|
Molekularformel |
C30H58O4 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
13,14-dimethyloctacosanedioic acid |
InChI |
InChI=1S/C30H58O4/c1-27(23-19-15-11-7-4-3-5-9-13-17-21-25-29(31)32)28(2)24-20-16-12-8-6-10-14-18-22-26-30(33)34/h27-28H,3-26H2,1-2H3,(H,31,32)(H,33,34) |
InChI-Schlüssel |
BWSMSGXFEDFDNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCCC(=O)O)C(C)CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




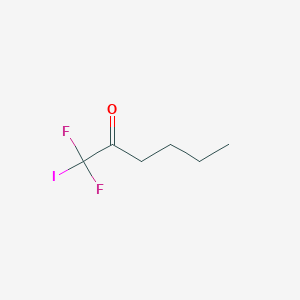
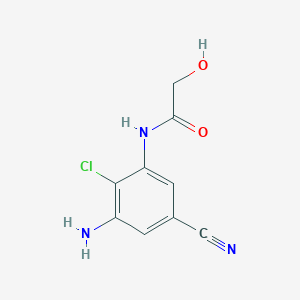
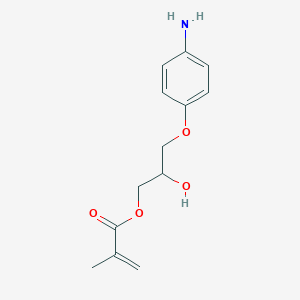
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
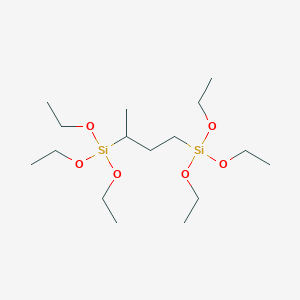
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
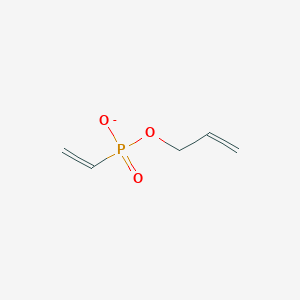

![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
